molecular formula C19H25N5OS B4041648 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide

Cat. No.: B4041648
M. Wt: 371.5 g/mol
InChI Key: QFUSGVRKUAUADM-UHFFFAOYSA-N
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17798161 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nicotinamide Derivatives and Biological Activities

Research into nicotinamide derivatives, such as "N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide," often focuses on their utilization and biological activities across different organisms. For example, Ellinger, Fraenkel, and Abdel Kader (1947) explored the utility of various nicotinamide derivatives and related compounds in mammals, insects, and bacteria, identifying their roles against conditions like pellagra and their formation in the mammalian body after administration of nicotinic acid or nicotinamide (Ellinger, Fraenkel, & Abdel Kader, 1947).

Molecular Assemblies and Crystal Lattice Energetic Features

Jarzembska et al. (2017) synthesized and structurally evaluated cocrystals of pharmaceutically active N-donor compounds, including nicotinamide, to study basic recognition patterns and crystal lattice energetic features. Their analysis aimed to understand the interaction networks in these cocrystals, highlighting the affinity of COOH and OH groups toward N-donor compounds and the influence of the basic character of proton acceptors in heterocyclic compounds (Jarzembska et al., 2017).

Synthetic and Biological Studies

Further studies, such as those by Joshi et al. (2010), delve into synthetic and biological investigations on fused pyrazoles and their derivatives, showcasing the potential antimicrobial and antiviral activities of these compounds. Such research underlines the importance of nicotinamide derivatives in developing new therapeutic agents (Joshi et al., 2010).

Metabolism and Excretion Studies

Research by Shibata and Matsuo (1989) on the correlation between niacin equivalent intake and the urinary excretion of its metabolites, including N'-methylnicotinamide and other pyridone carboxamides, in humans consuming a self-selected food, provides insights into the metabolism and utilization of nicotinamide derivatives. This work contributes to understanding the nutritional and pharmacological effects of nicotinamide and its derivatives (Shibata & Matsuo, 1989).

Properties

IUPAC Name

6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-2-15-13-26-18(22-15)11-21-19(25)14-5-6-17(20-10-14)24-9-8-23-7-3-4-16(23)12-24/h5-6,10,13,16H,2-4,7-9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUSGVRKUAUADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCN4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.